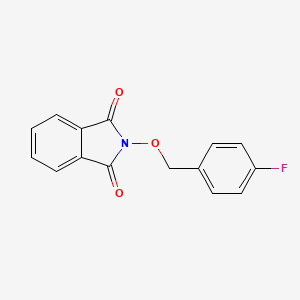

2-((4-Fluorobencil)oxi)isoindolina-1,3-diona

Descripción general

Descripción

2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a fluorobenzyl group attached to an isoindoline-1,3-dione core, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Aplicaciones Científicas De Investigación

Química Medicinal y Desarrollo de Fármacos

- Propiedades Anticancerígenas: Los investigadores han explorado el potencial anticancerígeno de este compuesto. Exhibe efectos citotóxicos contra las células cancerosas, lo que lo convierte en un candidato prometedor para el desarrollo de fármacos .

- Reducción de la Viabilidad Celular en Células Raji: En un estudio, el compuesto (I) redujo significativamente la viabilidad celular en las células Raji, lo que sugiere su potencial como agente antitumoral .

Síntesis Orgánica y Metodología

- Derivados de Isoindolina-1,3-diona: Los científicos han sintetizado derivados de isoindolina-1,3-diona utilizando varios métodos. Por ejemplo, los ácidos o anhídridos o-ftálicos reaccionaron con aminas en disolvente IPA: H2O, catalizados por SiO2-tpy-Nb, produciendo productos con rendimientos moderados a excelentes .

- Derivados de Aminotiazol: La adición de tiourea a 2-(4-(2-bromoacetil)fenil)isoindolina-1,3-diona condujo a derivados de aminotiazol. Estos se combinaron posteriormente con cloruro de arendiazonio para producir derivados de 5-aril-azoaminotiazol .

Investigación Agroquímica

En resumen, este compuesto es prometedor en diversos dominios científicos, desde el desarrollo de fármacos hasta la ciencia de los materiales. Los investigadores continúan explorando sus aplicaciones multifacéticas, lo que lo convierte en un tema intrigante para futuras investigaciones . ¡Si necesitas información más detallada sobre alguna aplicación específica, no dudes en preguntar! 😊

Mecanismo De Acción

Target of Action

The primary target of the compound 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement .

Mode of Action

The compound 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction likely alters the receptor’s activity, leading to changes in the downstream signaling pathways .

Biochemical Pathways

The biochemical pathways affected by 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione are primarily related to the dopaminergic system . By interacting with the dopamine receptor D2, the compound can modulate the signaling pathways downstream of this receptor . The exact downstream effects would depend on the specific cellular context and the nature of the interaction between the compound and the receptor.

Pharmacokinetics

These properties, along with the compound’s interaction with the dopamine receptor D2, could influence its bioavailability .

Result of Action

The molecular and cellular effects of 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione’s action are likely related to its modulation of the dopamine receptor D2. For instance, one isoindoline derivative was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione could potentially have similar effects.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione are intriguing. It has been found to modulate the dopamine receptor D2, suggesting a potential application as antipsychotic agents . The compound interacts with the main amino acid residues at its allosteric binding site .

Cellular Effects

The cellular effects of 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione are diverse. It has been found to induce apoptosis and necrosis in Raji cells . Furthermore, it has been suggested that the compound has the potential to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione exerts its effects through various mechanisms. It has been found to have good competitive inhibition on AChE . This suggests that the compound may exert its effects through enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been suggested that the compound exhibits anticonvulsant activity in the maximal electroshock (MES) model .

Dosage Effects in Animal Models

In animal models, the effects of 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione vary with different dosages. For instance, it has been found to exhibit anticonvulsant activity at a dose of 15.1 ± 1.53 (12.23–17.96) mg/kg in the MES model .

Metabolic Pathways

It has been suggested that the compound may interact with various enzymes or cofactors .

Transport and Distribution

It has been suggested that the compound, being neutral and hydrophobic, can pass through the living membrane in vivo .

Subcellular Localization

It has been suggested that the compound may be directed to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione typically involves the reaction of 4-fluorobenzyl alcohol with isoindoline-1,3-dione. One common method includes the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Propiedades

IUPAC Name |

2-[(4-fluorophenyl)methoxy]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO3/c16-11-7-5-10(6-8-11)9-20-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQPSWQVVSNZAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2552113.png)

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2552114.png)

![2-(3-fluoro-4-methylphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2552115.png)

![N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2552122.png)

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-quinolin-2-ylsulfanylethanone](/img/structure/B2552124.png)

![(Z)-2-Cyano-3-[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2552125.png)

![5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2552128.png)

![3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide](/img/structure/B2552129.png)

![Tert-butyl 4-methoxy-3,10-diazabicyclo[4.3.1]dec-3-ene-10-carboxylate](/img/structure/B2552134.png)